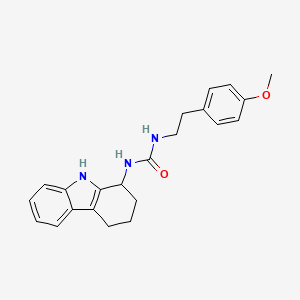
1-(4-methoxyphenethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA typically involves the reaction of 4-methoxyphenethylamine with 2,3,4,9-tetrahydro-1H-carbazole-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)AMINE
- N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)THIOUREA
Uniqueness
N-(4-METHOXYPHENETHYL)-N’-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea |
InChI |
InChI=1S/C22H25N3O2/c1-27-16-11-9-15(10-12-16)13-14-23-22(26)25-20-8-4-6-18-17-5-2-3-7-19(17)24-21(18)20/h2-3,5,7,9-12,20,24H,4,6,8,13-14H2,1H3,(H2,23,25,26) |
InChI Key |
CMAPBBOSBBHQRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCCC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















